5-Amino-6-iodopicolinic acid
CAS No.:
Cat. No.: VC17243084
Molecular Formula: C6H5IN2O2
Molecular Weight: 264.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H5IN2O2 |
---|---|
Molecular Weight | 264.02 g/mol |
IUPAC Name | 5-amino-6-iodopyridine-2-carboxylic acid |
Standard InChI | InChI=1S/C6H5IN2O2/c7-5-3(8)1-2-4(9-5)6(10)11/h1-2H,8H2,(H,10,11) |
Standard InChI Key | UZNAHKQTQYNFBU-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=NC(=C1N)I)C(=O)O |
Introduction
Structural and Chemical Profile of 5-Amino-6-iodopicolinic Acid
Core Structure and Substituent Effects
5-Amino-6-iodopicolinic acid (C₆H₅IN₂O₂) is a disubstituted derivative of picolinic acid, characterized by:
-
A pyridine ring backbone with a carboxylic acid group at position 2.
-
An amino (-NH₂) group at position 5.
-
An iodine atom at position 6.
The iodine atom introduces significant steric and electronic effects. With a van der Waals radius of 1.98 Å and strong electronegativity, iodine may participate in halogen bonding, a non-covalent interaction critical in molecular recognition processes . The amino group enhances hydrogen-bonding capacity, potentially increasing solubility in polar solvents compared to unmodified picolinic acid (logP = 0.098) .
Table 1: Hypothesized Physicochemical Properties Compared to Picolinic Acid
Property | Picolinic Acid | 5-Amino-6-Iodopicolinic Acid |
---|---|---|
Molecular Weight (g/mol) | 123.11 | 264.03 |
logP (Partition Coeff.) | 0.098 | ~0.5 (estimated) |
Water Solubility | High | Moderate |
Halogen Bonding Capacity | None | High |
Biosynthetic and Synthetic Pathways
Hypothetical Synthetic Routes
Though direct methodologies for 5-amino-6-iodopicolinic acid are undocumented in peer-reviewed literature, plausible routes include:
-
Electrophilic Iodination: Picolinic acid could undergo iodination at position 6 using iodine monochloride (ICl) in acetic acid, followed by nitration and reduction to introduce the amino group.
-
Directed Ortho-Metalation: Utilizing a directing group (e.g., trimethylsilyl) to sequentially introduce iodine and amino groups via palladium-catalyzed cross-coupling .
Table 2: Comparative Reactivity of Halogenated Picolinic Acids
Derivative | Reactivity with Nucleophiles | Thermal Stability |
---|---|---|
6-Fluoropicolinic acid | High | Moderate |
6-Chloropicolinic acid | Moderate | High |
6-Iodopicolinic acid | Low (due to larger size) | Low |
Research Applications and Future Directions
Antimicrobial and Antiviral Hypotheses
Picolinic acid demonstrates concentration-dependent antimicrobial effects (2500–40,000 μM) . The iodine substituent in 5-amino-6-iodopicolinic acid may enhance these properties through:
-
Halogen bonding with microbial protease active sites.
-
Iodine’s inherent antiseptic activity.
Oncological Implications
Picolinic acid modulates macrophage activity and synergizes with interferon-γ (IFN-γ) to inhibit viral replication . The amino group in 5-amino-6-iodopicolinic acid could potentiate immune cell recruitment via hydrogen bonding to chemokine receptors, warranting investigation in tumor microenvironment studies.
Challenges and Knowledge Gaps
-
Synthesis Optimization: Current pathways for iodinated picolinic acids suffer from low yields and regioselectivity issues.
-
Pharmacokinetic Profiling: No data exist on the absorption, distribution, metabolism, or excretion (ADME) of 5-amino-6-iodopicolinic acid.
-
Target Identification: High-throughput screening is needed to identify protein targets influenced by its unique substituents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume